5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(3-bromophenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTANIIIAZUVWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500584 | |
| Record name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71856-56-9 | |
| Record name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with malononitrile under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation of the amino group can produce nitro derivatives.
Scientific Research Applications
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and bromophenyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can influence various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-(4-bromophenyl)pyrazole
- 5-amino-3-(4-chlorophenyl)pyrazole
- 5-amino-3-(4-methylphenyl)pyrazole
Uniqueness
Compared to similar compounds, 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group at position 4. This functional group can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, with CAS number 71856-56-9, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms, and case studies that highlight its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H7BrN4. It features a pyrazole ring substituted with an amino group and a bromophenyl moiety, which are crucial for its biological interactions. The presence of the cyano group enhances its reactivity and bioactivity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonitriles under controlled conditions. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to improve yield and purity.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound.
- Cell Viability Assays : In vitro studies using different cancer cell lines (e.g., MDA-MB-231, A549) have shown promising results. For instance, one study reported an IC50 value of 4.95 µM for a structurally similar compound against triple-negative breast cancer cells .
- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways involved in cell cycle regulation.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Derivatives similar to this compound exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL .
- Synergistic Effects : Some studies suggest that these compounds may enhance the efficacy of existing antibiotics like Ciprofloxacin, indicating their potential as adjuvants in antimicrobial therapy .
Other Biological Activities
Research has also indicated other biological activities:
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which may be beneficial in treating conditions like arthritis.
- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in various metabolic pathways, suggesting potential applications in treating metabolic disorders.
Case Studies
Several case studies illustrate the biological efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study A | MDA-MB-231 | 4.95 | Anticancer |
| Study B | E. coli | 0.22 | Antimicrobial |
| Study C | S. aureus | 0.25 | Antimicrobial |
Q & A
Q. How can mechanistic studies elucidate its interaction with ion channels or receptors?
- Methodological Answer : Patch-clamp electrophysiology assesses effects on ion flux (e.g., GABAₐ receptor Cl⁻ currents). Radioligand displacement assays (³H-flumazenil for benzodiazepine sites) determine binding affinity. Mutagenesis studies identify critical residues (e.g., α1-subunit mutations in GABAₐ receptors) .
Data Analysis and Validation
Q. How do researchers validate computational models against experimental data?
Q. What statistical methods address variability in synthetic yield or bioactivity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
